molecular formula C28H32N2O B150903 (2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine CAS No. 135095-42-0

(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Cat. No. B150903
M. Wt: 412.6 g/mol
InChI Key: FLNYLINBEZROPL-VSGBNLITSA-N
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Description

(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is a chemical compound with potential therapeutic applications. It belongs to the class of compounds known as benzhydrylamine derivatives and has been studied extensively for its pharmacological properties.

Mechanism Of Action

The exact mechanism of action of (2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. The compound has been shown to have both agonist and antagonist effects on these neurotransmitters, which may explain its diverse pharmacological properties.

Biochemical And Physiological Effects

(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has been shown to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which may explain its potential as a treatment for depression and anxiety. The compound has also been shown to have analgesic effects, which may be due to its ability to modulate the activity of certain pain receptors in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of (2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is its potential as a therapeutic agent. The compound has been shown to have significant activity against several diseases, and its diverse pharmacological properties make it an attractive target for drug development. However, one of the main limitations of this compound is its complex synthesis method, which may make it difficult to produce on a large scale.

Future Directions

There are several future directions for research on (2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the final product. Another area of research is the optimization of the compound's pharmacological properties, including its potency and selectivity. Finally, the compound's potential as a treatment for drug addiction and other neurological disorders is an area of active research.

Synthesis Methods

The synthesis of (2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine is a complex process that involves several steps. The first step involves the preparation of 2-benzhydryl-1,3-dimethoxypropane, which is then reacted with 2-methoxybenzylamine to form the desired compound. The synthesis of this compound has been optimized and improved over the years, and several methods have been developed to increase the yield and purity of the final product.

Scientific Research Applications

(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine has been studied extensively for its potential therapeutic applications. It has been shown to have significant activity against several diseases, including Parkinson's disease, depression, and anxiety. The compound has also been studied for its potential use as an analgesic and as a treatment for drug addiction.

properties

CAS RN

135095-42-0

Product Name

(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

IUPAC Name

(2R,3R)-2-benzhydryl-N-[(2-methoxyphenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine

InChI

InChI=1S/C28H32N2O/c1-31-25-15-9-8-14-24(25)20-29-27-23-16-18-30(19-17-23)28(27)26(21-10-4-2-5-11-21)22-12-6-3-7-13-22/h2-15,23,26-29H,16-20H2,1H3/t27-,28-/m1/s1

InChI Key

FLNYLINBEZROPL-VSGBNLITSA-N

Isomeric SMILES

COC1=CC=CC=C1CN[C@H]2[C@H](N3CCC2CC3)C(C4=CC=CC=C4)C5=CC=CC=C5

SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

Canonical SMILES

COC1=CC=CC=C1CNC2C3CCN(C2C(C4=CC=CC=C4)C5=CC=CC=C5)CC3

synonyms

2-(diphenylmethyl)-N-((2-methoxyphenyl)methyl)-1-azabicyclo(2.2.2)octan-3-amine
CP 96,345
CP 96344
CP 96345
CP-96,344
CP-96345

Origin of Product

United States

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